molecular formula C13H22O3 B14654511 Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate CAS No. 51388-61-5

Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate

Cat. No.: B14654511
CAS No.: 51388-61-5
M. Wt: 226.31 g/mol
InChI Key: OOYCGMQJIWHWHA-UHFFFAOYSA-N
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Description

Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate is an organic compound with a complex structure that includes a cyclopentane ring, a hydroxyl group, and a pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable linear precursor to form the cyclopentane ring, followed by the introduction of the hydroxyl group and the pentenyl side chain. The esterification step to form the acetate group is usually carried out under acidic conditions using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a fully saturated ester.

Scientific Research Applications

Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Jasmone: A structurally related compound with a similar cyclopentane ring and pentenyl side chain.

    Methyl jasmonate: Another related compound with an ester functional group and similar structural features.

Properties

IUPAC Name

methyl 2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-12,14H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYCGMQJIWHWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709447
Record name Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51388-61-5
Record name Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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